molecular formula C21H27N3O5S B2967133 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203394-52-8

1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2967133
CAS RN: 1203394-52-8
M. Wt: 433.52
InChI Key: TVEVECWPZSOCLT-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including a urea group, a sulfonamide group, and a tetrahydroquinoline group. These groups are common in medicinal chemistry and drug development .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfamate NH protons could potentially be replaced with either 4-methoxybenzyl or 2,4-dimethoxybenzyl .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • Synthesis Techniques: Research shows various approaches to synthesize derivatives of tetrahydroisoquinoline, which are structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. For example, 1,2,3,4‐Tetrahydro‐6,7‐dimethoxy‐2‐methylisoquinoline has been converted to related compounds using ethyl chloroformate and sodium cyanoborohydride, demonstrating a method for synthesizing similar complex organic structures (Lee & Wiegrebe, 1986).
  • Molecular Structure Analysis: Investigations into compounds with similar molecular structures, such as sulfonamides and ureas, have been conducted. For instance, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been analyzed, providing insights into the molecular arrangement and interactions of related compounds (Jeon et al., 2015).

Biochemical and Pharmacological Aspects

  • Metabolite Identification: Studies have identified metabolites of compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, such as (-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide, which is a novel If channel inhibitor. This provides a basis for understanding the metabolic pathways and potential biological effects of related compounds (Umehara et al., 2009).

Applications in Material Science

  • Self-Assembly and Cage Formation: Research on N,N'-bis(4-aminobenzyl)urea, which shares functional groups with the compound of interest, demonstrates its use in the self-assembly of metal-organic cages. This highlights potential applications in nanotechnology and material science (Yi et al., 2012).

Environmental and Agricultural Research

  • Herbicide Degradation and Environmental Impact: Studies on sulfosulfuron, a structurally related sulfonylurea herbicide, provide insights into its environmental degradation and impact. This research is significant for understanding the ecological effects and degradation pathways of similar compounds (Saha & Kulshrestha, 2002).

Advanced Organic Chemistry Research

  • New Compound Synthesis: Research in organic chemistry has led to the synthesis of new compounds, such as macrocyclic bis(ureas), which are based on diphenylurea and may have structural similarities to 1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea. Such studies contribute to the development of new chemical entities with potential applications in various fields (Kretschmer et al., 2014).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-4-30(26,27)24-11-5-6-16-13-17(8-9-18(16)24)23-21(25)22-14-15-7-10-19(28-2)20(12-15)29-3/h7-10,12-13H,4-6,11,14H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEVECWPZSOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

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